molecular formula C8H11BrN2 B13492906 4-Bromo-2,6-diethylpyrimidine

4-Bromo-2,6-diethylpyrimidine

Cat. No.: B13492906
M. Wt: 215.09 g/mol
InChI Key: DNANZEXHAUOALE-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. The presence of bromine and ethyl groups in the 2 and 6 positions of the pyrimidine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylpyrimidine typically involves the bromination of 2,6-diethylpyrimidine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, often using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can also optimize the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the pyrimidine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

4-Bromo-2,6-diethylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyrimidine cores.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethylpyrimidine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ethyl groups can affect the compound’s reactivity and binding affinity, making it a versatile tool in research.

Comparison with Similar Compounds

    4-Bromo-2,6-dimethylpyridine: Similar in structure but with methyl groups instead of ethyl groups.

    2,6-Dibromo-4-ethylpyrimidine: Contains two bromine atoms, leading to different reactivity.

    4-Chloro-2,6-diethylpyrimidine: Chlorine substitution offers different chemical properties.

Uniqueness: 4-Bromo-2,6-diethylpyrimidine is unique due to the specific positioning of the bromine and ethyl groups, which influence its chemical behavior and potential applications. Its ability to participate in a wide range of reactions makes it valuable in synthetic chemistry and research.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-2,6-diethylpyrimidine

InChI

InChI=1S/C8H11BrN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3

InChI Key

DNANZEXHAUOALE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)CC)Br

Origin of Product

United States

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